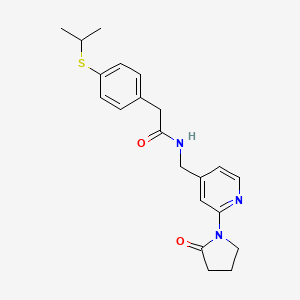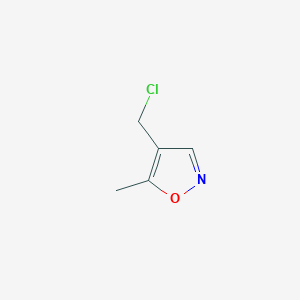![molecular formula C14H18Cl2N2O5 B2482970 4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid CAS No. 1030613-81-0](/img/structure/B2482970.png)
4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid often involves condensation reactions, such as the Knoevenagel condensation, which is a common method for synthesizing β-dicarbonyl compounds with various substituents. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized through a Knoevenagel condensation reaction involving 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid has been analyzed using various spectroscopic and computational methods. For instance, the molecular structure and vibrational bands of similar compounds have been assigned and compared using experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations. These studies also involve the analysis of the molecule's stability through hyper-conjugative interactions and charge delocalization using natural bond orbital (NBO) analysis (Vanasundari et al., 2018).
Chemical Reactions and Properties
4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid and its analogs participate in a variety of chemical reactions. These reactions are influenced by the compound's functional groups, leading to the formation of new compounds with different properties. For example, ethyl 4-oxoalkanoates react at ambient temperature with 3-aminopropanol and 2-aminoethanol to form bicyclic lactams, demonstrating the reactivity of 4-oxobutanoic acid derivatives under specific conditions (Wedler et al., 1992).
Physical Properties Analysis
The physical properties of compounds like 4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid, including melting point, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined through experimental studies, such as X-ray diffraction, which provides detailed information on the crystal structure and molecular geometry (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid are characterized by its reactivity, stability, and interaction with other chemicals. These properties are influenced by the compound's functional groups and molecular structure. Studies involving spectroscopic analysis and computational chemistry methods provide insights into the compound's electronic structure, reactivity, and potential applications in materials science and organic synthesis (Vanasundari et al., 2018).
Applications De Recherche Scientifique
Catalytic Synthesis Techniques
Research highlights the development of catalytic synthesis techniques for creating complex molecules efficiently. For example, Kiyani and Ghorbani (2015) described a boric acid-catalyzed multi-component reaction for the synthesis of 4H-isoxazol-5-ones in aqueous medium, showcasing the method's efficiency, simplicity, and green chemistry aspects (Kiyani & Ghorbani, 2015).
Advanced Material Synthesis
El‐Faham et al. (2013) explored the use of OxymaPure/DIC for synthesizing a novel series of α-ketoamide derivatives, highlighting the superior yields and purity achieved through this method compared to traditional approaches (El‐Faham et al., 2013).
Structural and Spectroscopic Analysis
Fernandes et al. (2017) conducted a comprehensive study on the crystal structure of a chloramphenicol derivative, using single-crystal X-ray diffraction and vibrational spectroscopy. This work exemplifies the importance of detailed molecular structure analysis in understanding chemical reactivity and properties (Fernandes et al., 2017).
Biocatalysis and Green Chemistry
The synthesis and application of keto esters through biocatalysis, as demonstrated by Ishihara et al. (2001), underline the potential for environmentally friendly chemical processes. This research utilized marine microalgae for the stereoselective reduction of keto esters, illustrating the use of biocatalysts in organic synthesis (Ishihara et al., 2001).
Novel Compound Synthesis
Research into the synthesis of new compounds with potential biological activity also represents a significant area of application. For instance, Aal (2002) described the synthesis of new S-DABO and HEPT analogues, suggesting the exploration of novel compounds for therapeutic applications (Aal, 2002).
Propriétés
IUPAC Name |
4-(3,4-dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O5/c15-10-2-1-9(7-11(10)16)18-13(20)8-12(14(21)22)17-3-5-23-6-4-19/h1-2,7,12,17,19H,3-6,8H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVLJLXFAUIATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(C(=O)O)NCCOCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2482887.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482894.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2482895.png)
![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)
![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)

![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)
![9-(4-isopropylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2482907.png)
